Cas no 167091-96-5 (4-(4-Fluorophenoxy)phenylmethanol)

4-(4-Fluorophenoxy)phenylmethanol structure
167091-96-5 structure
商品名:4-(4-Fluorophenoxy)phenylmethanol
CAS番号:167091-96-5
MF:C13H11O2F
メガワット:218.22364
CID:1075862
PubChem ID:22293127

4-(4-Fluorophenoxy)phenylmethanol 化学的及び物理的性質

名前と識別子

    • [4-(4-Fluorophenoxy)phenyl]methanol
    • 4-(4-FLUOROPHENOXY)PHENYL]METHANOL
    • (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
    • (4-(4-fluorophenoxy)phenyl)methanol
    • 2,2-dip
    • 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
    • 4-(4-Chlorophenyl)-4-hydroxy-
    • 4-(4-fluorophenoxy)benzyl alcohol
    • 4-(4'-fluorophenoxy)benzylalcohol
    • 4-fluorophenoxybenzyl alcohol
    • A-diphenyl-1-piperidinebutanenitrile
    • AG-G-38897
    • CHEBI:337174
    • CHEMBL357919
    • CTK8F5361
    • FT-0664882
    • SureCN2312804
    • 4-(4-Fluorophenoxy)-benzeneMethanol
    • 167091-96-5
    • SCHEMBL6161106
    • AKOS009246713
    • CDHGTLMRIKSFII-UHFFFAOYSA-N
    • (4-(4-fluorophenoxyl)phenyl)methanol
    • MFCD11190422
    • C77955
    • AS-8724
    • CS-0434042
    • 4-(4-Fluorophenoxy)phenylmethanol
    • MDL: MFCD11190422
    • インチ: InChI=1S/C13H11FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2
    • InChIKey: CDHGTLMRIKSFII-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)OC2=CC=C(C=C2)F)CO

計算された属性

  • せいみつぶんしりょう: 218.07433
  • どういたいしつりょう: 218.07430775g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • ゆうかいてん: 65-67℃
  • PSA: 29.46

4-(4-Fluorophenoxy)phenylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F067625-250mg
[4-(4-Fluorophenoxy)phenyl]methanol
167091-96-5
250mg
285.00 2021-08-13
TRC
F067625-1g
[4-(4-Fluorophenoxy)phenyl]methanol
167091-96-5
1g
$ 1200.00 2023-09-07
TRC
F067625-1000mg
[4-(4-Fluorophenoxy)phenyl]methanol
167091-96-5
1g
$1499.00 2023-05-18
1PlusChem
1P00B1GI-250mg
[4-(4-fluorophenoxy)phenyl]methanol
167091-96-5 97%
250mg
$99.00 2024-06-19
Aaron
AR00B1OU-500mg
[4-(4-Fluorophenoxy)phenyl]methanol
167091-96-5 97%
500mg
$119.00 2025-02-13
Apollo Scientific
PC300610-1g
4-(4-Fluorophenoxy)benzyl alcohol
167091-96-5
1g
£128.00 2025-02-21
TRC
F067625-100mg
[4-(4-Fluorophenoxy)phenyl]methanol
167091-96-5
100mg
$190.00 2023-05-18
Apollo Scientific
PC300610-5g
4-(4-Fluorophenoxy)benzyl alcohol
167091-96-5
5g
£510.00 2025-02-21
A2B Chem LLC
AF14306-1g
[4-(4-fluorophenoxy)phenyl]methanol
167091-96-5 97%
1g
$154.00 2024-04-20
Aaron
AR00B1OU-1g
[4-(4-Fluorophenoxy)phenyl]methanol
167091-96-5 97%
1g
$180.00 2025-02-13

4-(4-Fluorophenoxy)phenylmethanol 関連文献

4-(4-Fluorophenoxy)phenylmethanolに関する追加情報

Chemical Profile of 4-(4-Fluorophenoxy)phenylmethanol (CAS No. 167091-96-5)

4-(4-Fluorophenoxy)phenylmethanol, identified by its Chemical Abstracts Service (CAS) number 167091-96-5, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of phenolic methanol derivatives, characterized by its unique structural motif that combines a fluoro-substituted phenoxy group with a phenylmethanol backbone. The presence of the fluorine atom at the para position of the phenoxy ring introduces a degree of electronic and steric modulation, making this molecule a versatile scaffold for medicinal chemistry applications.

The structural features of 4-(4-Fluorophenoxy)phenylmethanol contribute to its potential as an intermediate in the synthesis of various pharmacologically active agents. The fluoro-substituent is particularly noteworthy, as fluorine atoms are frequently incorporated into drug molecules to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. In particular, the 4-fluorophenoxy group can influence the electronic distribution of the aromatic system, thereby affecting interactions with enzymes and receptors.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how structural modifications, such as those introduced by fluorine substitution, impact biological activity. Studies have demonstrated that fluorinated aromatic compounds often exhibit enhanced binding affinities due to changes in lipophilicity and electronic properties. This has led to increased interest in 4-(4-Fluorophenoxy)phenylmethanol as a building block for developing novel therapeutic agents.

In the context of drug discovery, 4-(4-Fluorophenoxy)phenylmethanol has been explored as a precursor for synthesizing small-molecule inhibitors targeting various disease pathways. For instance, its structural framework resembles that of some kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The phenolic hydroxyl group provides a potential site for hydrogen bonding interactions with biological targets, while the fluoro-substituted phenoxy ring can engage in π-stacking or hydrophobic interactions.

One notable area where 4-(4-Fluorophenoxy)phenylmethanol has shown promise is in the development of antiviral agents. The fluoro group’s ability to modulate receptor binding has been leveraged in designing compounds that interfere with viral entry or replication. Furthermore, the methanol moiety can serve as a handle for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and bioavailability.

The synthesis of 4-(4-Fluorophenoxy)phenylmethanol typically involves multi-step organic reactions, including condensation reactions, aromatic substitution, and functional group transformations. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and selectivity. These techniques are essential for producing complex molecules like 4-(4-Fluorophenoxy)phenylmethanol with minimal side products.

From a chemical biology perspective, 4-(4-Fluorophenoxy)phenylmethanol serves as a valuable tool for investigating enzyme mechanisms and ligand-receptor interactions. Its structural features allow researchers to probe how subtle modifications affect biological function. For example, derivatives of this compound have been used in enzyme inhibition studies to identify key residues involved in substrate binding.

The pharmaceutical industry continues to explore novel applications for 4-(4-Fluorophenoxy)phenylmethanol, driven by its potential as a lead compound or intermediate. Collaborative efforts between academic researchers and industrial scientists have led to innovative synthetic strategies and mechanistic insights into its reactivity. These studies not only advance our understanding of molecular recognition but also contribute to the development of next-generation therapeutics.

As computational methods evolve, virtual screening techniques are being increasingly utilized to identify promising derivatives of 4-(4-Fluorophenoxy)phenylmethanol based on their predicted biological activity. Machine learning models trained on large datasets can predict how structural modifications will influence potency and selectivity, accelerating the drug discovery process. This interdisciplinary approach underscores the importance of integrating chemical expertise with computational tools.

The versatility of 4-(4-Fluorophenoxy)phenylmethanol extends beyond its role as an intermediate; it also finds utility in materials science applications where its aromatic structure contributes to thermal stability and electronic properties. Researchers are exploring its potential in developing organic semiconductors or liquid crystals, highlighting its broad utility across multiple scientific domains.

In conclusion, 167091-96-5 represents a structurally intriguing compound with significant implications for pharmaceutical research and development. Its unique combination of functional groups makes it a valuable scaffold for designing novel bioactive molecules. As our understanding of molecular interactions deepens through interdisciplinary research, 167091-96-5 will continue to play a pivotal role in advancing therapeutic innovation.

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